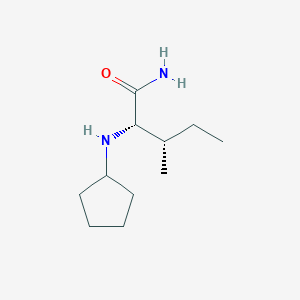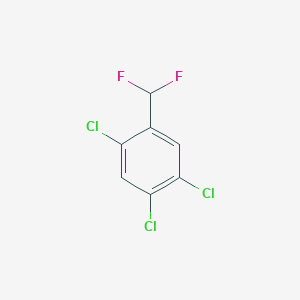
1,2,4-Trichloro-5-(difluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trichloro-5-(difluoromethyl)benzene is an organochlorine compound that belongs to the class of aromatic compounds It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a difluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-5-(difluoromethyl)benzene typically involves the chlorination of 1,2,4-trichlorobenzene followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate catalysts. The difluoromethylation step can be achieved using reagents such as difluoromethyl halides under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Trichloro-5-(difluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reaction conditions typically involve solvents like ethanol or water and may require heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include partially or fully dechlorinated benzene derivatives.
Aplicaciones Científicas De Investigación
1,2,4-Trichloro-5-(difluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized as a solvent and in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,4-Trichloro-5-(difluoromethyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications in the structure and function of these biomolecules, potentially resulting in biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Trichlorobenzene: A similar compound with three chlorine atoms but lacking the difluoromethyl group.
1,2,4-Trichloro-5-methylbenzene: A compound with a methyl group instead of a difluoromethyl group.
1,2,4-Trichloro-5-(trifluoromethyl)benzene: A compound with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
1,2,4-Trichloro-5-(difluoromethyl)benzene is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties and reactivity. The difluoromethyl group can influence the compound’s electronic properties, making it useful in specific chemical reactions and applications that other similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C7H3Cl3F2 |
|---|---|
Peso molecular |
231.4 g/mol |
Nombre IUPAC |
1,2,4-trichloro-5-(difluoromethyl)benzene |
InChI |
InChI=1S/C7H3Cl3F2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,7H |
Clave InChI |
YVWBBRCBOUVFPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B13102574.png)
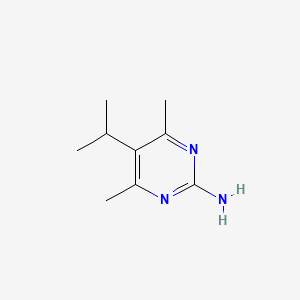
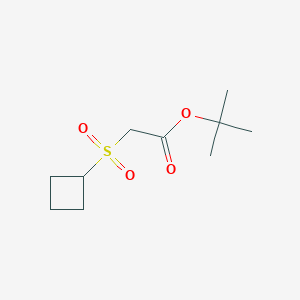

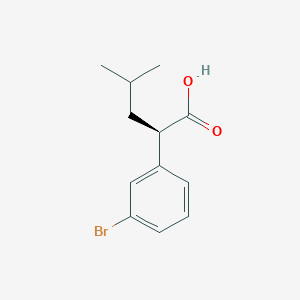
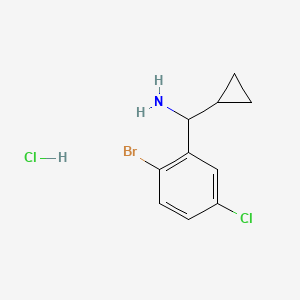
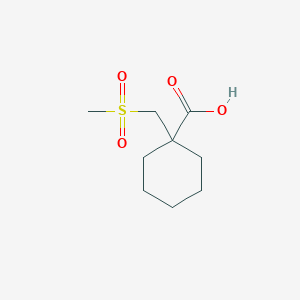
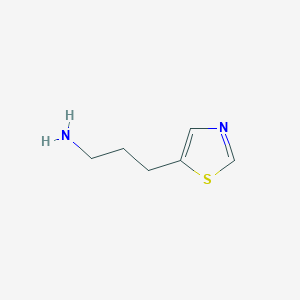
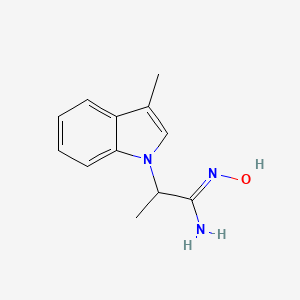
![[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate](/img/structure/B13102630.png)
![3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B13102631.png)
![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine](/img/structure/B13102638.png)

